Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
Description
Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a brominated pyrazolo-benzoxazine derivative characterized by a fused heterocyclic core. Its structure includes a 9-bromo substituent, a 5-methyl-2-furyl group at position 2, and a methyl benzoate moiety at position 2.
Properties
Molecular Formula |
C23H19BrN2O4 |
|---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
methyl 4-[9-bromo-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-13-3-9-21(29-13)18-12-19-17-11-16(24)8-10-20(17)30-22(26(19)25-18)14-4-6-15(7-5-14)23(27)28-2/h3-11,19,22H,12H2,1-2H3 |
InChI Key |
FQJOJXZXRFUSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the bromine atom and the furan ring. Common reagents used in these reactions include brominating agents, furan derivatives, and various catalysts to facilitate the formation of the benzoxazine ring.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the benzoxazine ring, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bromine atom and the furan ring may play crucial roles in binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other pyrazolo[1,5-c][1,3]benzoxazine derivatives, differing primarily in substituent patterns. Key analogs and their distinguishing features are tabulated below:
Table 1: Structural and Physicochemical Comparisons
Substituent-Driven Property Analysis
- Lipophilicity : Fluorophenyl () and propyl () groups improve membrane permeability, a critical factor in drug design .
- Steric Effects : Bulky substituents like naphthyl () or benzyloxy () may hinder crystallization, complicating structural characterization .
Research Implications and Gaps
- Structural Diversity : Variants with furyl () or benzodioxolyl () groups highlight opportunities to tune electronic and steric properties for catalytic or medicinal applications .
- Data Limitations : Biological activity and detailed spectroscopic data (e.g., NMR, XRD) for the target compound are missing in the provided evidence. Future studies should prioritize these analyses.
Biological Activity
Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound features a unique structure characterized by a benzoxazine core fused with a dihydropyrazole and substituted with bromine and methyl groups.
Key Structural Features:
- Bromine Substitution : The presence of bromine at the 9-position enhances the compound's reactivity and biological activity.
- Furyl Group : The 5-methyl-2-furyl moiety contributes to the compound's electronic properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[1,5-c][1,3]benzoxazines have shown efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9-Bromo Derivative | E. coli | 0.25 µg/mL |
| Benzoxazine Analogue | S. aureus | 0.50 µg/mL |
| Dihydropyrazole | K. pneumoniae | 0.75 µg/mL |
Note: MIC values are indicative of the compound's potency against specific bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. The compound's effectiveness against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) has been evaluated using the MTT assay.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Morphological Changes Observed |
|---|---|---|
| A549 | 12.3 | Cell shrinkage and detachment |
| HeLa | 15.7 | Nuclear fragmentation |
Case Studies
A study conducted on a series of related benzoxazine derivatives indicated that structural modifications significantly influence biological activity. For example:
- Bromination at specific positions increased antimicrobial efficacy.
- Methyl substitutions were found to enhance cytotoxicity against cancer cells while maintaining selectivity towards malignant cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis in bacterial cells.
- Induction of apoptosis in cancer cells via mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
